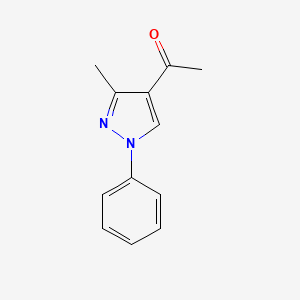

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545190 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105223-85-6 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone from Phenylhydrazine

Abstract

This technical guide provides an in-depth, research-level overview of a robust and efficient two-step synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, commencing with the foundational reagent, phenylhydrazine. This pathway leverages the classic Knorr pyrazole synthesis followed by a selective C-acylation, offering a reliable route to this valuable substituted pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for optimal yield and purity.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical in modulating the pharmacological profile of these compounds. The target molecule of this guide, this compound, is a versatile intermediate for the synthesis of more complex pharmaceutical candidates. Its synthesis from readily available starting materials is, therefore, of significant interest to the drug discovery and development community.

This guide will delineate a well-established and reliable two-step synthetic strategy, beginning with the synthesis of the key intermediate, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), followed by a selective C-acetylation at the 4-position.

Overall Synthetic Strategy

The synthesis of this compound from phenylhydrazine is most effectively achieved through a two-step process. This strategy is outlined below and will be discussed in detail in the subsequent sections.

Figure 1: Overall two-step synthesis workflow.

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

The first step in the synthesis is the formation of the pyrazolone ring through the condensation of phenylhydrazine with ethyl acetoacetate. This reaction is a classic example of the Knorr pyrazole synthesis.[1][2]

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the keto carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol, yields the stable 3-methyl-1-phenyl-5-pyrazolone ring system.[1]

Sources

An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism and Application for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains one of the most robust and versatile methods for its construction.[2][4][5] This guide provides a comprehensive examination of the Knorr synthesis, focusing on the specific preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. We will dissect the reaction mechanism, explore the critical issue of regioselectivity, present a detailed experimental protocol, and offer insights grounded in practical laboratory application for researchers and professionals in drug development.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in the 1880s, the Knorr pyrazole synthesis is the reaction of a hydrazine or its derivatives with a 1,3-dicarbonyl compound to yield a pyrazole.[5] The immense thermodynamic driving force behind this reaction is the formation of a stable, five-membered aromatic ring, which often leads to high yields and rapid reaction times.[4] The versatility of the starting materials allows for the creation of a vast library of substituted pyrazoles, making it a vital tool in medicinal chemistry and materials science.

The target molecule of this guide, this compound, incorporates several key structural features: a phenyl group on the N1 position, a methyl group at C3, and an acetyl moiety at the C4 position. Understanding its synthesis provides a valuable model for constructing similarly complex heterocyclic systems.

The Core Reaction: Reactants and Rationale

The fundamental transformation involves the condensation of two key components, culminating in the loss of two water molecules.[4]

-

The Hydrazine Component: For the target molecule, phenylhydrazine is used. This unsymmetrical hydrazine introduces the phenyl group at the N1 position of the pyrazole ring. The two nitrogen atoms of phenylhydrazine possess different nucleophilicities; the terminal NH₂ group is significantly more nucleophilic than the nitrogen atom bonded to the phenyl ring, a crucial factor that dictates the initial step of the mechanism.

-

The 1,3-Dicarbonyl Component: To achieve the desired substitution pattern (a C3-methyl and a C4-acetyl group), a specialized β-dicarbonyl compound is required. The appropriate starting material is 3-acetyl-2,4-pentanedione (also known as triacetylmethane). This molecule provides the three-carbon backbone (C3, C4, C5) of the pyrazole ring.

The overall reaction is typically facilitated by an acid catalyst, which serves to activate the carbonyl groups of the dicarbonyl compound towards nucleophilic attack.[6][7][8]

Mechanistic Deep Dive: Synthesizing this compound

The mechanism proceeds through a sequence of condensation and cyclization steps, driven by the ultimate formation of an aromatic ring.

Step 1: Nucleophilic Attack and Hydrazone Formation The reaction initiates with the more nucleophilic terminal nitrogen of phenylhydrazine attacking one of the carbonyl carbons of 3-acetyl-2,4-pentanedione. This is often an acid-catalyzed step where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[7][8] Subsequent dehydration leads to the formation of a stable hydrazone intermediate.

Step 2: Intramolecular Cyclization The second nitrogen atom of the hydrazine (the one attached to the phenyl group) then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms the five-membered ring, resulting in a non-aromatic, hydroxylated intermediate (a pyrazolidine derivative).

Step 3: Dehydration and Aromatization The final and thermodynamically favorable step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration event results in the formation of a conjugated double bond system, establishing the aromaticity of the pyrazole ring and yielding the final product. The stability of this aromatic system is the primary driving force for the entire reaction sequence.[5]

Sources

- 1. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

Spectroscopic Characterization of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic ketone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds, forming the bedrock of reliable and reproducible research.

This guide is structured to provide not just the spectroscopic data, but also the underlying principles and experimental considerations, reflecting a field-proven approach to structural elucidation. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causality behind the observed spectral features.

Molecular Structure and Logic

The structure of this compound, a substituted pyrazole, dictates its characteristic spectroscopic fingerprint. The strategic placement of a phenyl group at the N1 position, a methyl group at C3, and an acetyl group at C4 gives rise to a unique set of signals in each spectroscopic technique. Understanding this structure is key to interpreting the data that follows.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

-

Molecular Ion (m/z = 214): The molecular ion peak should be clearly visible, confirming the molecular weight of the compound.

-

Loss of a Methyl Radical (m/z = 199): A common fragmentation pathway for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

Loss of the Acetyl Group (m/z = 171): Cleavage of the bond between the pyrazole ring and the acetyl group would result in the loss of an acetyl radical (•COCH₃).

-

Phenyl Cation (m/z = 77): The presence of a phenyl group often leads to the formation of the stable phenyl cation.

-

Other Fragments: Other fragments arising from the cleavage of the pyrazole ring are also possible.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Program the oven temperature to ensure good separation and elution of the compound.

-

Use helium as the carrier gas.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, based on established principles and data from related compounds, serves as a robust framework for researchers working with this and similar heterocyclic molecules. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity in drug discovery and development.

References

-

SpectraBase. Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-Depth Technical Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the characterization and handling of this compound.

Introduction and Molecular Overview

This compound, with the CAS Number 105223-85-6, belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug design. The title compound features a phenyl group at the 1-position, a methyl group at the 3-position, and an acetyl group at the 4-position of the pyrazole ring. This specific substitution pattern influences its physicochemical properties, reactivity, and potential as a synthon for more complex molecules.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem |

| Molecular Weight | 200.24 g/mol | PubChem |

| CAS Number | 105223-85-6 | [1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| Predicted LogP | 2.1 | ChemSpider |

| Predicted pKa | Not available | --- |

Chemical Synthesis and Reactivity

Synthesis

A general and efficient synthetic route to 1-phenyl-1H-pyrazole-4-ethanones involves the palladium-catalyzed cross-coupling reactions of pyrazole triflates. While the specific synthesis of the title compound is not explicitly detailed with characterization data in the readily available literature, a plausible route can be extrapolated from the work of Arbačiauskienė et al. (2011) on related structures.

The synthesis would likely start from 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, which can be prepared by the condensation of phenylhydrazine and ethyl acetoacetate.[2] The pyrazolone can then be acetylated to introduce the acetyl group at the 4-position.

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the acetyl group, and the phenyl and methyl substituents.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[3] Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the C4 position if it were unsubstituted; however, in this molecule, the C4 position is occupied. The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination.

-

Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon. The methyl group of the acetyl moiety has acidic protons and can participate in aldol-type condensations.

-

Methyl Group on Pyrazole Ring: The methyl group at the C3 position is generally unreactive but can influence the electronic properties of the pyrazole ring.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the pyrazole ring, the aromatic protons of the phenyl group, and the proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the pyrazole and phenyl rings, and the methyl carbons.

Spectra for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethanone are available on public databases such as SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 200.24. Fragmentation may involve the loss of the acetyl group or cleavage of the pyrazole ring. A GC-MS spectrum is available on SpectraBase.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretch (ketone): around 1670-1690 cm⁻¹

-

C=N and C=C stretches (aromatic rings): in the region of 1450-1600 cm⁻¹

-

C-H stretches (aromatic and aliphatic): around 2900-3100 cm⁻¹

Experimental Protocols for Key Physicochemical Parameters

For drug development, experimentally determining key physicochemical parameters is crucial. The following sections outline standard protocols.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (OECD Guideline 107):

-

Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare pre-saturated n-octanol and water by shaking them together for 24 hours and allowing the phases to separate.

-

Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Caption: Workflow for experimental LogP determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at physiological pH, which affects its solubility and permeability.

Potentiometric Titration Method:

-

Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized.

Caption: Workflow for experimental pKa determination.

Stability Assessment

Assessing the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life and storage conditions.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid.

-

Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide.

-

Oxidative Degradation: Treat the compound with hydrogen peroxide.

-

Thermal Degradation: Heat the solid compound in an oven.

-

Photolytic Degradation: Expose the compound to UV light.

Analysis:

The stressed samples are then analyzed by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), to separate and identify the degradation products.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical and chemical properties. While some experimental data is lacking in the public domain, the provided protocols and theoretical background offer a solid foundation for researchers to fully characterize this compound and explore its potential in drug discovery and development. The synthesis and reactivity patterns discussed herein should facilitate the design of novel derivatives with tailored biological activities.

References

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. Retrieved from [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

-

PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(2), o330. [Link]

-

More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

-

Gawande, N. G., & Shingare, M. S. (2011). Synthesis and characterization of novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ol. Molecules, 16(8), 6463-6477. [Link]

-

Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4 (1H)-one. Molbank, 2022(4), M1483. [Link]

-

Al-Hourani, B. J., El-Barghouthi, M. I., & Al-Masri, M. S. (2017). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 22(10), 1673. [Link]

-

Shah, S., & Desai, K. (2014). Synthesis of some new 1-(5-((1H-pyrazol-1-yl) methyl)-2-aryl-1, 3, 4-oxadiazol-3 (2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1334-1341. [Link]

-

Al-Adhami, S. A., & Al-Masoudi, N. A. (2016). Synthesis and characterization of immobilized 1-(1, 3-diphenyl-5-hydroxy-1H-pyrazol-4-yl) ethanone on silica gel and its use for aqueous heavy metal removal. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 26-33. [Link]

-

Ghasemi, Z., & Ghamari, N. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(11), 1205-1215. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted Pyrazole Ethanones

Abstract

Substituted pyrazole ethanones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed to construct these valuable molecular scaffolds. We will delve into the foundational Knorr pyrazole synthesis, explore the nuances of introducing the ethanone moiety via electrophilic substitution, and provide detailed, field-tested protocols. The content herein is structured to offer not just procedural steps, but a deep understanding of the chemical principles and strategic decisions that underpin the synthesis of these important compounds.

Introduction: The Significance of Pyrazole Ethanones

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and anticancer agents[1]. When functionalized with an ethanone (acetyl) group, the resulting pyrazole ethanone core becomes a versatile intermediate. This acetyl group can be a final pharmacophoric feature or serve as a synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. Understanding the origins of the starting materials and the methods to combine them is fundamental to the efficient and logical synthesis of these target molecules.

Foundational Starting Materials: Constructing the Pyrazole Core

Before an ethanone group can be appended, the pyrazole ring itself must be synthesized. The most robust and widely adopted method for creating substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883[2][3][4]. This strategy relies on the cyclocondensation of two key types of starting materials.

1,3-Dicarbonyl Compounds

These molecules provide the three-carbon backbone of the pyrazole ring. The versatility of the Knorr synthesis stems from the vast commercial availability and synthetic accessibility of various 1,3-dicarbonyl compounds.

-

β-Diketones: Symmetrical or unsymmetrical β-diketones (e.g., acetylacetone, benzoylacetone) are common choices. The nature of the R groups (alkyl, aryl) on the diketone directly translates to the substitution pattern at the 3- and 5-positions of the final pyrazole.

-

β-Ketoesters: Compounds like ethyl acetoacetate introduce an ester group at either the 3- or 5-position, which can be retained or further modified (e.g., via hydrolysis and decarboxylation).

-

β-Ketoaldehydes: These precursors can be used to synthesize pyrazoles with a hydrogen atom at one of the flanking positions (C3 or C5).

Hydrazine Derivatives

Hydrazines act as the bidentate nucleophile, providing the two adjacent nitrogen atoms of the pyrazole ring[4].

-

Hydrazine Hydrate/Sulfate: The simplest choice, leading to N-unsubstituted pyrazoles. These compounds possess a proton on one of the ring nitrogens (1H-pyrazoles).

-

Substituted Hydrazines: Phenylhydrazine, methylhydrazine, and other alkyl/aryl hydrazines are frequently used to install a substituent directly onto a ring nitrogen atom (N1 position)[5]. The choice of hydrazine is critical as it definitively resolves the potential for regioisomers that can arise with unsymmetrical dicarbonyls.

The general reaction is outlined below:

Caption: Mechanism of Friedel-Crafts acylation on a pyrazole ring.

Alternative Acylation Strategies: The Vilsmeier-Haack Reaction

While not a direct method for producing ethanones, the Vilsmeier-Haack reaction is a powerful related technique for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position.[6][7][8][9] The starting materials are a substituted amide, most commonly dimethylformamide (DMF) , and an acid chloride like phosphorus oxychloride (POCl₃) .[7][9] The resulting pyrazole-4-carbaldehyde is a valuable intermediate that can be converted to the corresponding ethanone through reaction with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) followed by oxidation.

Experimental Protocol: Synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone

This protocol details a representative Friedel-Crafts acylation of a pre-formed pyrazole.

Materials:

-

1-Phenyl-1H-pyrazole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂) (Note: Use in a well-ventilated fume hood)

-

Hydrochloric Acid (conc.)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried to exclude moisture.

-

Reactant Loading: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 equivalents) and dry carbon disulfide.

-

Catalyst Complexation: Cool the stirred suspension in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 15-20 minutes.

-

Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-phenyl-1H-pyrazole (1.0 equivalent) in carbon disulfide dropwise over 30 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-4 hours).

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with additional portions of solvent (e.g., dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The synthesis of substituted pyrazole ethanones is a well-established field, hinging on two primary stages: the formation of the pyrazole core and the subsequent introduction of the ethanone group. The foundational starting materials for the core are 1,3-dicarbonyl compounds and hydrazine derivatives, which are brought together via the versatile Knorr synthesis. For the acylation step, acetyl chloride or acetic anhydride serve as the key starting materials, which, when activated by a Lewis acid like AlCl₃, reliably functionalize the C4 position of the pyrazole ring. A thorough understanding of these starting materials and the governing reaction mechanisms is essential for any researcher aiming to synthesize and explore this important class of molecules for applications in drug development and materials science.

References

-

Gomma, A. M., & El-Sayed, W. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4995. [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Fouad, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 508-553. [Link]

-

Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

- Veverkova, E., et al. (1984). Method of preparation of the pyrazoles. CS216930B2.

- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- Vasyl'ev, A., et al. (2014). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron, 70(36), 6211-6218.

-

Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27439-27488. [Link]

-

Sadowski, B., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(23), 16409-16416. [Link]

-

Al-Zahrani, L. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

- Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.

-

Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Khan, M. A., & Pinto, A. C. (1968). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic, 2235. [Link]

- Sharma, S. D., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4057-4071.

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 157. [Link]

- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(1), 40-48.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpcbs.com [ijpcbs.com]

"CAS number and IUPAC name for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, including its chemical identity, synthesis, spectroscopic characterization, potential applications, and safety considerations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

1.1 IUPAC Name and CAS Number

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is uniquely identified by the Chemical Abstracts Service (CAS) Registry Number 105223-85-6 .

1.2 Chemical Structure

The molecular structure of this compound consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen atom), and an acetyl group at the 4-position.

Caption: Chemical structure of this compound.

1.3 Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | Calculated |

| Molecular Weight | 200.24 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Synthesis of this compound

A plausible and efficient synthetic route for the preparation of this compound can be adapted from established methods for the synthesis of related pyrazole derivatives. A likely two-step process involves the Vilsmeier-Haack formylation of a phenylhydrazone followed by an acetylation step.

2.1 Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

2.2 Experimental Protocol (Proposed)

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This procedure is adapted from the known synthesis of pyrazole-4-carbaldehydes.

-

Preparation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add ethyl acetoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

-

-

Vilsmeier-Haack Formylation:

-

In a three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF, excess).

-

To this pre-formed reagent, add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF.

-

Heat the reaction mixture to 60-80°C and stir for several hours.

-

After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify the crude 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography or recrystallization.

-

Step 2: Conversion to this compound

This step is a standard organometallic addition followed by oxidation.

-

Grignard Reaction:

-

Dissolve the 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere.

-

Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary alcohol intermediate.

-

-

Oxidation:

-

Dissolve the crude alcohol from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

-

Stir the reaction at room temperature until the alcohol is fully converted to the ketone (TLC).

-

Work up the reaction mixture according to the chosen oxidation method. Typically, this involves filtration through a pad of silica gel to remove the oxidant byproducts.

-

Purify the resulting crude product, this compound, by column chromatography on silica gel.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized compound. While a full dataset is not publicly available, the SpectraBase database indicates the existence of NMR and mass spectra for this compound. The expected spectral features are outlined below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group (a singlet around δ 2.5 ppm), the methyl protons on the pyrazole ring (a singlet around δ 2.3 ppm), and the aromatic protons of the phenyl group (multiplets in the region of δ 7.2-7.8 ppm). A singlet for the proton at the 5-position of the pyrazole ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the acetyl group (around δ 195-200 ppm), the carbons of the pyrazole and phenyl rings, and the two methyl carbons.

3.2 Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.24). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyrazole core.

3.3 Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group in the range of 1670-1690 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching of the aromatic and pyrazole rings, would also be present.

Potential Applications and Biological Activity

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively reported, its structural features suggest potential for further investigation in several therapeutic areas.

4.1 Areas of Potential Interest

-

Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer properties. The presence of the N-phenylpyrazole core in the target molecule makes it an interesting candidate for screening against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: The pyrazolone ring system, structurally related to the pyrazole in the title compound, is found in several non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential for anti-inflammatory and analgesic properties.

-

Antimicrobial Activity: Pyrazole derivatives have also been explored for their antibacterial and antifungal activities.

4.2 Rationale for Further Investigation

The ethanone functional group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This could involve, for example, the conversion of the ketone to an oxime, hydrazone, or other functionalities to explore structure-activity relationships (SAR).

Caption: A typical workflow for the investigation of a novel chemical entity.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The following recommendations are based on data for structurally similar pyrazole derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a pyrazole derivative with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and expected analytical characteristics. While specific biological and toxicological data are limited, the established importance of the pyrazole scaffold warrants further investigation of this compound and its derivatives. Researchers are encouraged to use the information presented herein as a foundation for their own studies, while adhering to strict safety protocols.

References

-

Chemsrc. CAS#:105223-85-6 | this compound. Available at: [Link].

-

SpectraBase. Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. Available at: [Link].

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link].

-

PharmaTutor. (2013). Pyrazole and its Biological Activity. Available at: [Link].

-

Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(3), o530. Available at: [Link].

Solubility Profile of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Common Organic Solvents

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal and synthetic chemistry.[1][2] Given the critical role of solubility in drug development, reaction optimization, and formulation science, this document outlines a predictive analysis based on the compound's molecular structure and furnishes detailed, field-proven experimental protocols for its quantitative and qualitative assessment. We address the causality behind experimental choices, ensuring that the methodologies are not only procedural but also fundamentally sound. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing this compound's behavior in various solvent systems.

Introduction to this compound

This compound (CAS No: 105223-85-6) is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] Pyrazole-based structures are foundational scaffolds in a vast array of pharmacologically active agents, demonstrating activities such as anti-inflammatory, antimicrobial, and antitumor properties.[2][4] The subject compound, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of approximately 200.24 g/mol , features a unique combination of functional groups that dictate its physicochemical properties.[5]

Key Structural Features:

-

Pyrazole Core: An aromatic, nitrogen-containing heterocycle. The N2 atom acts as a hydrogen bond acceptor.

-

N-Phenyl Group: A nonpolar, aromatic substituent that increases lipophilicity.

-

C-Methyl Group: A small, nonpolar alkyl group.

-

Acetyl (Ethanone) Group: A moderately polar group with a carbonyl oxygen that is a strong hydrogen bond acceptor.

The interplay of these groups results in a molecule of intermediate polarity. Understanding its solubility is paramount for any application, as it directly influences bioavailability in pharmacological contexts, reaction kinetics in synthesis, and the choice of analytical techniques for characterization.

Predictive Solubility Analysis Based on Molecular Structure

The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[6] By dissecting the molecular structure of this compound, we can anticipate its affinity for different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the target molecule lacks a strong hydrogen bond donor (like an -OH or -NH group), its two hydrogen bond acceptor sites (the pyrazole N2 and the carbonyl oxygen) will interact favorably with the hydroxyl protons of alcohols. Solubility is expected to be moderate to good.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane, THF): These solvents cannot donate hydrogen bonds but possess significant dipole moments. The polarity of the pyrazole and acetyl groups will drive dipole-dipole interactions, leading to favorable solvation. High solubility is predicted in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar phenyl group will contribute to some affinity, particularly for toluene (due to pi-stacking). However, the polar pyrazole and acetyl moieties will limit overall solubility. Low to moderate solubility is expected in toluene, while very low solubility is predicted in aliphatic hydrocarbons like hexane.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvent | Key Solvent Property | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol (MeOH) | H-bond donor/acceptor | Good | Strong H-bond accepting sites on the solute interact well with the solvent's H-bond donating capability. |

| Water (H₂O) | High polarity, H-bonding | Low / Insoluble | The large, nonpolar phenyl group and overall molecular size likely outweigh the polar groups' affinity for water.[7] | |

| Polar Aprotic | Dichloromethane (DCM) | Dipolar | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Acetone | Dipolar, H-bond acceptor | High | Similar polarity and favorable dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderately polar ether | High | Effective at solvating both polar and nonpolar moieties of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Highly polar, H-bond acceptor | Very High | Exceptionally strong polar interactions are expected to lead to excellent solvation. | |

| Nonpolar | Toluene | Aromatic | Moderate | Pi-stacking interactions between the solvent and the solute's phenyl ring can enhance solubility. |

| n-Hexane | Aliphatic | Low / Insoluble | Insufficient polarity to overcome the solute-solute interactions of the more crystalline solid. |

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols are designed to provide both rapid qualitative screening and precise quantitative data.

Protocol for Qualitative Solubility Assessment

This method offers a rapid, resource-efficient way to screen a range of solvents and verify the predictions from Table 1. It is a foundational step before committing to more intensive quantitative analysis.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

-

Solute Addition: Accurately weigh approximately 20-25 mg of this compound and place it into each labeled test tube.[7]

-

Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments, up to a total of 1.0 mL.

-

Mixing: After each addition, cap and shake the tube vigorously for 30-60 seconds.[8] Use a vortex mixer if available for consistency.

-

Observation: Visually inspect the solution against a contrasting background. Note whether the solid is fully dissolved, partially dissolved, or remains insoluble.

-

Classification:

-

Soluble: The solid dissolves completely within 1.0 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.[6]

-

-

Repeat: Repeat steps 3-6 for all selected solvents.

Causality Note: This incremental approach allows for a semi-quantitative estimation. A compound dissolving in the first 0.25 mL increment is significantly more soluble than one requiring the full 1.0 mL.

Caption: A workflow for rapid qualitative solubility screening.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is the gold standard for generating precise solubility data.[9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

-

System Preparation: Place an excess amount of this compound into a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.

-

Equilibration: Place the vial in an isothermal shaker bath set to a precise temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[9]

-

Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. A 24-hour period is a common starting point, but for novel compounds, it is best to validate by taking measurements at 24h, 48h, and 72h. If the values at 48h and 72h are statistically identical, equilibrium was likely reached by 48h.

-

-

Phase Separation: Once equilibrated, remove the vial and allow it to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Trustworthiness Check: Filtration is a self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops from the filter should be discarded to saturate the filter material.

-

-

Sample Analysis: Accurately determine the concentration of the solute in the filtered supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve, quantitative NMR, or UV-Vis spectroscopy).

-

Data Expression: Express the solubility in standard units, such as mg/mL or mol/L, ensuring the temperature is always reported alongside the value.

Caption: Workflow for the quantitative isothermal shake-flask method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a standardized format for reporting results, which facilitates comparison across different solvent systems.

Table 2: Experimental Solubility Data Log

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25.0 | |||

| Ethanol | 25.0 | |||

| Dichloromethane | 25.0 | |||

| Acetone | 25.0 | |||

| Tetrahydrofuran | 25.0 | |||

| Toluene | 25.0 | |||

| n-Hexane | 25.0 | |||

| Water | 25.0 |

Interpreting the Results: The quantitative data will provide a clear polarity profile. High solubility in dichloromethane and acetone coupled with low solubility in hexane would confirm the compound's moderately polar character. Comparing the results to the predictions in Table 1 validates the structural-chemical analysis and provides a deeper understanding of the governing intermolecular forces.

Conclusion

The solubility of this compound is governed by the balance between its nonpolar N-phenyl ring and the polar pyrazole and acetyl functionalities. Predictive analysis suggests a favorable solubility profile in polar aprotic and protic organic solvents, with limited solubility in nonpolar aliphatic hydrocarbons and water. This guide provides robust, step-by-step protocols for both rapid qualitative screening and precise quantitative measurement using the isothermal shake-flask method. Adherence to these self-validating experimental designs will ensure the generation of high-quality, reliable data, which is essential for advancing research, optimizing synthetic routes, and enabling the development of novel therapeutics based on this promising chemical scaffold.

References

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate (2024). How to determine the solubility of a substance in an organic solvent?

- ResearchGate (N.D.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.

- Unknown Source (N.D.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source (N.D.).

- Cengage Learning (N.D.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Al-Ostath, A., et al. (N.D.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- IJNRD (2024).

- PubChem (2025). 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.

- ChemicalBook (2023). This compound. ChemicalBook.

- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

- Al-Mousawi, S. M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound | 105223-85-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one | C12H12N2O | CID 54445142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Harnessing the Therapeutic Potential of Novel Pyrazole Ethanone Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2][3] When functionalized with an ethanone moiety, these derivatives exhibit a remarkable breadth of biological activities, positioning them as highly promising candidates for drug development. This guide provides an in-depth exploration of novel pyrazole ethanone derivatives, beginning with their rational synthesis and extending to the rigorous evaluation of their potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. We delve into the causality behind established experimental protocols, offering detailed, field-proven methodologies for their assessment. Accompanied by workflow diagrams, data summaries, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Pyrazole Ethanone Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its presence in drugs like the anti-inflammatory celecoxib and the anti-obesity rimonabant highlights its therapeutic versatility.[1][2][4] The ethanone linker introduces a flexible yet structurally important component, often contributing to the molecule's ability to interact with biological targets. The combination of these two moieties in pyrazole ethanone derivatives has yielded compounds with a wide spectrum of pharmacological activities, making them a focal point of contemporary research.[5] This guide aims to synthesize the current understanding of these compounds and provide a practical framework for their evaluation.

Synthesis of Pyrazole Ethanone Derivatives: A Rational Approach

A prevalent and efficient method for synthesizing pyrazole ethanone derivatives involves a two-step process starting with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.[5][6] This approach is favored due to its versatility, allowing for diverse substitutions on the aromatic rings, and generally providing high yields.

The initial step creates an α,β-unsaturated ketone (chalcone), which serves as a key electrophilic precursor. The subsequent reaction with hydrazine hydrate or a substituted hydrazine proceeds via a cyclocondensation mechanism to form the stable pyrazole ring.[1][2]

Caption: General Synthetic Workflow for Pyrazole Ethanone Derivatives.

Evaluation of Key Biological Activities

The true potential of these novel derivatives is unveiled through rigorous biological screening. Below are detailed protocols for assessing their most prominent activities.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[4][6][7][8]

The effectiveness of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible microbial growth.

| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference Drug (MIC, µg/mL) |

| PZE-01 | 16 | 8 | 32 | Ciprofloxacin (0.5)[4] |

| PZE-02 | 8 | 4 | 16 | Clotrimazole (1)[4] |

| PZE-03 | 32 | 16 | 64 | Ciprofloxacin (0.5)[4] |

| PZE-04 | 0.25[4] | 16 | 8 | Clotrimazole (1)[4] |

Note: Data is representative and compiled for illustrative purposes.

This method is a gold standard for determining the MIC of a compound due to its efficiency and quantitative nature.

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension. Growth inhibition is assessed visually or spectrophotometrically after incubation.

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in DMSO) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. For enhanced visualization, a growth indicator like resazurin or MTT can be added.

Anticancer Activity

Many pyrazole derivatives exhibit potent anticancer activity by interacting with various targets like tubulin, EGFR, and CDKs, or by inducing apoptosis.[9][10][11][12]

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) | Reference Drug (IC50, µM) |

| PZE-05 | 7.2 | 10.5 | 9.8 | Doxorubicin (~0.5-1.5) |

| PZE-06 | 1.31[10] | 5.8 | 6.4 | Doxorubicin (~0.5-1.5) |

| PZE-07 | 9.3[11] | 12.1 | 15.2 | Doxorubicin (~0.5-1.5) |

| PZE-08 | 5.8[11] | 8.0[11] | 9.8[11] | Doxorubicin (~0.5-1.5) |

Note: Data is representative and compiled for illustrative purposes. Cell lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[15]

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]

-

Cell Treatment: Prepare serial dilutions of the pyrazole ethanone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[15]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Anti-inflammatory Activity

The percentage of edema inhibition is a primary endpoint in animal models of acute inflammation.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Drug (Indomethacin) |

| PZE-09 | 10 | 45.2 | ~60-70% at 10 mg/kg |

| PZE-10 | 10 | 68.5 | ~60-70% at 10 mg/kg |

| PZE-11 | 20 | 75.1 | ~60-70% at 10 mg/kg |

| PZE-12 | 20 | 59.8 | ~60-70% at 10 mg/kg |

Note: Data is representative and compiled for illustrative purposes.

This is a classical, highly reproducible, and widely used model for evaluating the efficacy of acute anti-inflammatory agents.[20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[21][22] The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory activity.[20]

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Methodology:

-

Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized and fasted overnight with free access to water.

-

Grouping: Divide animals into groups (n=6-8):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution).

-

Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test Compounds at various doses.

-

-

Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[20][22]

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[22][23]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Certain pyrazole structures have shown promise in preclinical models of epilepsy, suggesting their potential as novel anticonvulsant agents.[4][24][25][26]

The primary endpoint in the MES test is the abolition of the tonic hindlimb extension phase of the seizure.

| Compound ID | Dose (mg/kg) | % Protection from Tonic Hindlimb Extension | Reference Drug (Phenytoin) |

| PZE-13 | 30 | 50 | ~80-100% at 30 mg/kg |

| PZE-14 | 30 | 83.3 | ~80-100% at 30 mg/kg |

| PZE-15 | 100 | 66.7 | ~80-100% at 30 mg/kg |

| PZE-16 | 100 | 100 | ~80-100% at 30 mg/kg |

Note: Data is representative and compiled for illustrative purposes.

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[27][28][29] It assesses a compound's ability to prevent seizure spread.[27]

Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or ear-clip electrodes, inducing a characteristic tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase, which indicates anticonvulsant activity.[27]

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Step-by-Step Methodology:

-

Animal Preparation: Use adult mice (e.g., CF-1 strain, 20-25 g) or rats.

-

Grouping and Dosing: Divide animals into groups and administer the test compound, vehicle, or a standard drug (e.g., Phenytoin) at predetermined doses and time points to establish the time of peak effect.

-

Anesthesia: Prior to stimulation, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[27]

-

Stimulation: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) via corneal electrodes wetted with saline.[27][30]

-

Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern: tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally, a clonic phase.

-

Endpoint Measurement: An animal is considered "protected" if the tonic hindlimb extension is abolished.[27]

-

Data Analysis: Calculate the percentage of animals protected in each group. For dose-response studies, the ED50 (the dose required to protect 50% of the animals) can be calculated using probit analysis.

Computational Studies and Structure-Activity Relationships (SAR)

Computational chemistry, including molecular docking and Density Functional Theory (DFT) calculations, is an invaluable tool for understanding the molecular basis of the observed biological activities.[31][32] Docking studies can predict the binding modes of pyrazole ethanone derivatives within the active sites of target enzymes like COX-2 or bacterial gyrase, providing insights into key interactions.[31]

SAR studies often reveal that:

-

Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can significantly modulate activity. For instance, chlorine substitution has been shown to enhance anticonvulsant activity.

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole nucleus can influence potency and selectivity.

Conclusion and Future Perspectives

Novel pyrazole ethanone derivatives represent a versatile and highly promising class of compounds with a diverse pharmacological profile. Their straightforward synthesis and amenability to structural modification make them attractive candidates for lead optimization programs. The robust methodologies detailed in this guide provide a clear pathway for their systematic evaluation.

Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets. Integrating computational modeling with empirical screening will accelerate the discovery of new drug candidates. Further exploration of their mechanisms of action, particularly in the context of anticancer and anticonvulsant activities, will be crucial for their translation into clinical applications. The evidence strongly suggests that the pyrazole ethanone scaffold will continue to be a fruitful area of investigation in the quest for novel therapeutics.

References

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Wlaz, P., & Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. Retrieved from [Link]

-